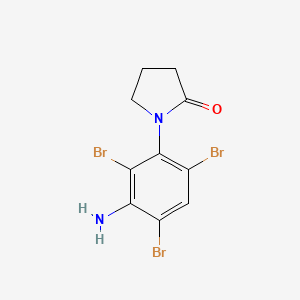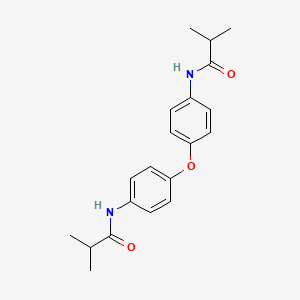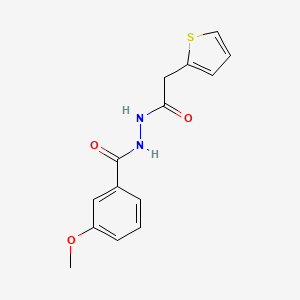
1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone, also known as TBP or TR-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBP is a highly reactive compound that has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone is believed to exert its effects by binding to specific sites on proteins and enzymes, altering their function and activity. 1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone has been shown to bind to a variety of proteins and enzymes, including the oncogene c-Myc, the transcription factor Sp1, and the histone deacetylase HDAC1.
Biochemical and Physiological Effects:
1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of gene expression. 1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone in scientific research is its ability to selectively bind to certain proteins and enzymes, allowing for the investigation of specific biological processes. However, 1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone is highly reactive and can be difficult to work with, making it challenging to control its effects in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone, including the development of more efficient synthesis methods, the investigation of its effects on other proteins and enzymes, and the exploration of its potential applications in drug discovery and disease treatment. Additionally, further research is needed to fully understand the mechanisms underlying 1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone's effects and to optimize its use in laboratory experiments.
Métodos De Síntesis
1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone can be synthesized using a variety of methods, including the reaction of 3,5-dibromo-2-nitroaniline with pyrrolidin-2-one in the presence of a reducing agent such as zinc dust. Other methods of synthesis have also been reported, including the use of palladium-catalyzed cross-coupling reactions and the reaction of 3,5-dibromo-2-nitroaniline with pyrrolidine in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone has been used extensively in scientific research due to its ability to selectively bind to certain proteins and enzymes, making it a valuable tool for investigating various biological processes. 1-(3-amino-2,4,6-tribromophenyl)-2-pyrrolidinone has been shown to have potential applications in the fields of cancer research, neuroscience, and drug discovery, among others.
Propiedades
IUPAC Name |
1-(3-amino-2,4,6-tribromophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br3N2O/c11-5-4-6(12)10(8(13)9(5)14)15-3-1-2-7(15)16/h4H,1-3,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUMUDNLBDKRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C(=C2Br)N)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate](/img/structure/B5847291.png)

![4-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5847307.png)



![5-phenyl-2,3-furandione 3-[(4-chlorophenyl)hydrazone]](/img/structure/B5847340.png)
![{4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5847353.png)
![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5847363.png)
![N-[3-(N-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5847365.png)


![1-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5847383.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5847386.png)